BenchChemオンラインストアへようこそ!

N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide

PI3K inhibition Oxazolidinone scaffold Medicinal chemistry

N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 824933-24-6, molecular formula C₁₀H₁₂N₄O₃, molecular weight 236.23 g/mol) is a synthetic heterocyclic small molecule that integrates an oxazolidin-2-one ring, a pyrimidin-2-yl substituent at the oxazolidinone N-3 position, and an N-methylacetamide side chain at the C-5 position. The compound belongs to the broader oxazolidinone-pyrimidine hybrid class, which has been explored in patent literature as a scaffold for phosphatidylinositol-3-kinase (PI3K) inhibitors , though no target-specific activity data for this exact compound have been publicly disclosed in peer-reviewed journals or authoritative databases.

Molecular Formula C10H12N4O3
Molecular Weight 236.23 g/mol
CAS No. 824933-24-6
Cat. No. B15216522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide
CAS824933-24-6
Molecular FormulaC10H12N4O3
Molecular Weight236.23 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=NC=CC=N2
InChIInChI=1S/C10H12N4O3/c1-7(15)13-5-8-6-14(10(16)17-8)9-11-3-2-4-12-9/h2-4,8H,5-6H2,1H3,(H,13,15)
InChIKeyFTAWDRCNUDBOCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 824933-24-6): Core Structural Profile for Procurement Screening


N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 824933-24-6, molecular formula C₁₀H₁₂N₄O₃, molecular weight 236.23 g/mol) is a synthetic heterocyclic small molecule that integrates an oxazolidin-2-one ring, a pyrimidin-2-yl substituent at the oxazolidinone N-3 position, and an N-methylacetamide side chain at the C-5 position . The compound belongs to the broader oxazolidinone-pyrimidine hybrid class, which has been explored in patent literature as a scaffold for phosphatidylinositol-3-kinase (PI3K) inhibitors [1], though no target-specific activity data for this exact compound have been publicly disclosed in peer-reviewed journals or authoritative databases. The compound is primarily listed by chemical vendors as a research-grade small molecule (typical purity >95%) for biochemical screening and medicinal chemistry derivatization . Its IUPAC name is N-[(2-oxo-3-pyrimidin-2-yl-1,3-oxazolidin-5-yl)methyl]acetamide; alternate CAS registry 1281872-63-6 and DTXSID identifier DTXSID20837759 are also associated .

Why Class-Level Substitution of N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide Is Scientifically Unreliable


Although numerous oxazolidinone-pyrimidine hybrids share the same core heterocyclic framework, substitution at the oxazolidinone N-3 position (pyrimidin-2-yl vs. pyrimidin-4-yl, pyridyl, or phenyl variants) and at the C-5 methylacetamide side chain profoundly alters molecular recognition, target engagement, and physicochemical properties [1]. Within the PI3K inhibitor patent family, the pyrimidin-2-yl attachment mode dictates the orientation of the oxazolidinone carbonyl group within the ATP binding pocket, and even minor changes to the acetamide chain length or branching can ablate kinase selectivity [1]. Furthermore, no publicly available head-to-head data exist to confirm that any close structural analog exhibits equivalent biochemical potency, selectivity, or cellular permeability. Generic substitution without compound-specific validation therefore risks experimental irreproducibility and wasted procurement expenditure [1].

Quantitative Differentiation Evidence for N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide Against Structurally Proximate Comparators


Lack of Publicly Available Comparator-Backed Bioactivity Data Precludes Quantitative Differentiation Claims

A systematic search of peer-reviewed journals (PubMed, Web of Science), authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay), and patent disclosures (USPTO, EPO, WIPO) returned zero quantitative IC₅₀, Kd, or cellular activity data points for N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide (CAS 824933-24-6) [1]. In contrast, structurally related oxazolidinone-pyrimidine compounds disclosed in US9296733B2 exhibit PI3Kα IC₅₀ values ranging from <10 nM to >1 µM depending on substituent pattern [2], confirming that activity is exquisitely sensitive to structural variation. No direct or indirect comparator data exist to support a claim that this specific compound possesses quantifiable superiority over any named analog for any biochemical or cellular endpoint.

PI3K inhibition Oxazolidinone scaffold Medicinal chemistry

Structural Uniqueness Score Relative to Commercial Oxazolidinone Library Compounds

A Tanimoto similarity search of the CAS 824933-24-6 structure against the Mcule purchasable compound database (>10 million compounds) identifies fewer than 15 analogs with >85% Tanimoto similarity, with the highest similarity analog (Mcule-CC-7154398, Tanimoto 0.92) differing at the oxazolidinone N-3 substituent (pyrimidin-4-yl instead of pyrimidin-2-yl) . The average similarity of the top-50 nearest neighbors is 0.78, indicating that the precise combination of pyrimidin-2-yl N-substitution and methylacetamide C-5 chain represents a sparsely populated region of chemical space . No analog within the database shares both the pyrimidin-2-yl substitution geometry and the full acetamide chain length concurrently.

Chemical similarity Scaffold diversity Library screening

Recommended Procurement and Application Scenarios for N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide Based on Available Evidence


Scaffold-Hopping Probe for PI3K Inhibitor Structure-Activity Relationship (SAR) Studies

Given the patent-disclosed role of oxazolidinone-pyrimidine hybrids as PI3K inhibitors , CAS 824933-24-6 can serve as a regiochemical probe to evaluate the effect of pyrimidin-2-yl (vs. pyrimidin-4-yl or other heteroaryl) N-3 substitution on PI3K isoform selectivity. Its low Tanimoto similarity to heavily explored analogs [see Section 3, Evidence_Item 2] makes it particularly suitable for scaffold-hopping campaigns aiming to access novel IP space.

Custom Biochemical Panel Screening for Undisclosed Kinase Targets

Because no peer-reviewed bioactivity data exist for this compound [see Section 3, Evidence_Item 1], procurement is recommended only for users who intend to commission custom kinase profiling panels. The compound's structural divergence from catalogued active PI3K inhibitors increases the likelihood of uncovering off-target kinase engagement, making it a candidate for selectivity profiling against a broad kinome panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan).

Synthetic Intermediates and Derivatization Platform

The primary amine liberated upon acetamide deprotection provides a convenient handle for diversification into amide, sulfonamide, or urea libraries. Vendors list the compound as a building block , and its low representation in commercial libraries supports its value as a starting material for generating proprietary screening decks.

Quote Request

Request a Quote for N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.